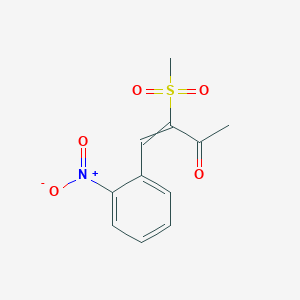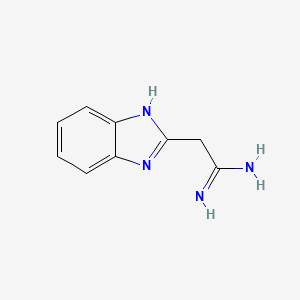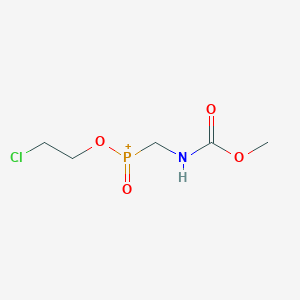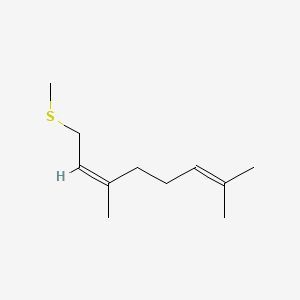
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is an organic compound with the molecular formula C11H20S. This compound is characterized by its unique structure, which includes a diene system (two double bonds) and a methylthio group attached to the first carbon. The (2Z) notation indicates the configuration of the double bond at the second carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- can be achieved through various organic synthesis techniques. One common method involves the reaction of 3,7-dimethyl-2,6-octadien-1-ol with a methylthiolating agent under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired (2Z) configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The methylthio group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-:
2,6-Octadienal, 3,7-dimethyl-:
cis-3,7-Dimethyl-2,6-octadien-1-ol:
Uniqueness
2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2Z)- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
72894-08-7 |
|---|---|
Formule moléculaire |
C11H20S |
Poids moléculaire |
184.34 g/mol |
Nom IUPAC |
(2Z)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene |
InChI |
InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- |
Clé InChI |
ZXQUDAMFLBJUIK-FLIBITNWSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CSC)/C)C |
SMILES canonique |
CC(=CCCC(=CCSC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


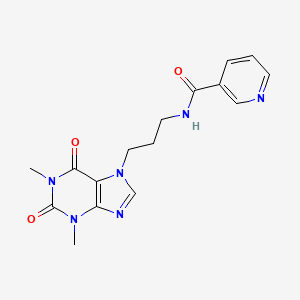
![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
![N-{[5-(Methoxymethyl)cyclohexa-1,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B14477882.png)
oxophosphanium](/img/structure/B14477891.png)

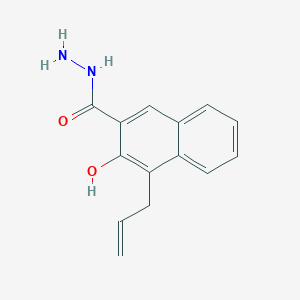
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
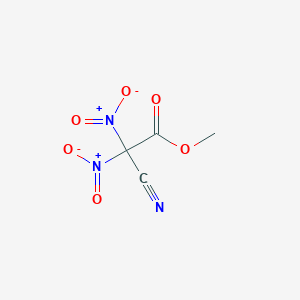

![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
